IKK2-IN-4

IKKβ inhibition kinase assay NF-κB signaling

Select IKK2-IN-4 for studies demanding precisely documented IKKβ inhibition in primary human immune cells. This reversible, cell-permeable thiophene-carboxamide inhibits recombinant IKK2 with 25 nM potency and functionally suppresses LPS-induced TNFα production in PBMCs, confirming target engagement in a disease-relevant system. Its nanomolar potency provides a 450-fold advantage over SC-514, enabling sustained pathway blockade without off-target complications typical of micromolar inhibitors. Avoid data reproducibility risk—insist on this validated tool for mechanism-of-action validation, NF-κB-dependent cytokine profiling, or combination screening.

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
CAS No. 354811-10-2
Cat. No. B020787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKK2-IN-4
CAS354811-10-2
Synonyms2-[(Aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamide; 
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
InChIInChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
InChIKeyPSVUSJKZJQMCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





IKK2-IN-4 (CAS 354811-10-2): Potent IKKβ Inhibitor with 25 nM IC50 for NF-κB Pathway Studies


IKK2-IN-4 (also known as IKK2 Inhibitor VI, 5-Phenyl-2-ureidothiophene-3-carboxylic Acid Amide) is a cell-permeable, reversible small-molecule inhibitor of IκB kinase β (IKKβ/IKK2), the key regulatory kinase in the canonical NF-κB signaling pathway [1]. The compound belongs to the thiophene-carboxamide chemical class and exhibits an IC50 of 25 nM against recombinant IKK2 in kinase assays . In cellular models, IKK2-IN-4 effectively suppresses LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs), confirming functional target engagement in a physiologically relevant inflammatory context . Its molecular formula is C₁₂H₁₁N₃O₂S with a molecular weight of 261.30 .

IKK2-IN-4: Why IKKβ Inhibitor Selection Cannot Rely on Class-Level Interchangeability


Substituting one IKKβ inhibitor for another without experimental validation introduces substantial risk to data reproducibility and mechanistic interpretation. The IKKβ inhibitor landscape encompasses compounds spanning over three orders of magnitude in potency, from low-nanomolar inhibitors to micromolar agents with narrow therapeutic windows [1]. Critically, many IKKβ inhibitors exhibit distinct selectivity profiles across the IKK family (IKKα, IKKβ, IKKε, TBK1) and off-target kinase engagement that varies dramatically by chemical scaffold [2]. Even within the thiophene-carboxamide series, structural modifications such as phenyl ring fluorination or ureido group substitution profoundly alter potency, isoform selectivity, and cellular permeability. For procurement decisions in focused screening campaigns, mechanism-of-action validation studies, or disease-relevant phenotypic assays, selecting a compound with precisely documented potency and functional activity—rather than any IKKβ inhibitor—is essential to ensure interpretable results and cross-study comparability [3].

IKK2-IN-4 Product-Specific Evidence Guide: Quantifiable Differentiation from Key IKKβ Inhibitor Comparators


IKK2-IN-4 Demonstrates ~450-Fold Greater Potency than SC-514 in Recombinant IKK2 Kinase Assays

IKK2-IN-4 exhibits nanomolar potency (IC50 = 25 nM) against recombinant IKK2 , whereas SC-514 (CAS 354812-17-2), a widely cited ATP-competitive IKK2 inhibitor from the aminothiophene-carboxamide series, displays micromolar potency (IC50 = 11.2 μM, range 3–12 μM) in comparable recombinant kinase assays . The calculated difference represents approximately 450-fold superior potency for IKK2-IN-4 under similar biochemical conditions.

IKKβ inhibition kinase assay NF-κB signaling inflammation

IKK2-IN-4 Exhibits Comparable Nanomolar Potency to TPCA-1 Without Fluorinated Phenyl Modification

IKK2-IN-4 (IC50 = 25 nM) and TPCA-1 (CAS 507475-17-4, IC50 = 17.9 nM) share the thiophene-carboxamide core scaffold but differ by a single substitution: IKK2-IN-4 contains an unsubstituted phenyl ring, whereas TPCA-1 incorporates a 4-fluorophenyl moiety. Despite this structural divergence, both compounds achieve low-nanomolar IKK2 inhibition, differing by less than 1.4-fold in potency. However, the absence of fluorine in IKK2-IN-4 may confer distinct physicochemical properties relevant to solubility, metabolic stability, or cell permeability.

IKKβ inhibitor structure-activity relationship chemical probe selectivity

IKK2-IN-4 Outperforms BMS-345541 by >10-Fold and ML120B by >2-Fold in Recombinant IKK2 Potency

IKK2-IN-4 (IC50 = 25 nM) demonstrates superior recombinant IKK2 inhibition compared to two structurally distinct IKKβ inhibitors commonly employed in oncology and inflammation research: BMS-345541 (IC50 = 300 nM) [1] and ML120B (IC50 = 60 nM) . IKK2-IN-4 is 12-fold more potent than the allosteric inhibitor BMS-345541 and 2.4-fold more potent than the ATP-competitive inhibitor ML120B.

IKKβ inhibition comparative pharmacology kinase inhibitor cancer research

IKK2-IN-4 Demonstrates Functional Cellular Target Engagement via LPS-Induced TNFα Suppression in Human PBMCs

IKK2-IN-4 has been functionally validated to inhibit LPS-induced TNFα production in human PBMCs , confirming that its biochemical IKK2 inhibition translates to suppression of a canonical NF-κB-driven inflammatory response in primary human immune cells. This functional activity directly addresses a key limitation of many IKKβ inhibitors: while numerous compounds show potent biochemical inhibition, cellular activity is often compromised by poor permeability, rapid efflux, or extensive plasma protein binding. The PBMC TNFα suppression data provides direct evidence of cell permeability and functional pathway engagement.

TNFα inhibition PBMC LPS stimulation inflammatory cytokine cell-based assay

IKK2-IN-4: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


NF-κB Pathway Dissection in Primary Human Immune Cells

IKK2-IN-4 is optimally suited for studies requiring IKKβ inhibition in primary human immune cells, including PBMCs, monocytes, macrophages, and T lymphocytes. Its demonstrated ability to suppress LPS-induced TNFα production in human PBMCs provides direct evidence of cellular permeability and functional target engagement in a disease-relevant primary cell system. This application is supported by the compound's 25 nM biochemical IC50 , which enables effective IKK2 inhibition at concentrations well below those associated with cytotoxicity or off-target kinase engagement, a critical consideration for primary cell viability.

In Vitro Inflammation and Cytokine Signaling Studies

For investigators studying NF-κB-dependent cytokine production (TNFα, IL-6, IL-8, IL-1β) in response to TLR ligands (LPS, poly(I:C), CpG) or cytokine stimulation (TNFα, IL-1β), IKK2-IN-4 provides a validated tool to block canonical NF-κB activation at the IKKβ node . The compound's nanomolar potency (IC50 = 25 nM) offers a 450-fold advantage over widely used comparators such as SC-514 , enabling experiments requiring sustained pathway inhibition without compound precipitation, vehicle toxicity, or off-target effects that frequently complicate micromolar inhibitor studies.

IKKβ Inhibitor Comparator Studies and Chemical Probe Validation

IKK2-IN-4 serves as a valuable comparator compound in studies evaluating IKKβ inhibitor pharmacology, structure-activity relationships, or mechanism-of-action across the thiophene-carboxamide series. Its near-equipotent relationship to TPCA-1 (IC50 25 nM vs. 17.9 nM) coupled with the absence of the 4-fluorophenyl substitution enables matched-pair experimental designs to assess the functional consequences of fluorine modification on cellular activity, selectivity, and off-target profiles. Additionally, its >10-fold potency advantage over BMS-345541 [1] and >2-fold advantage over ML120B makes it suitable for orthogonal validation studies where distinct chemical scaffolds are required to confirm on-target effects.

Combination Therapy Screens with Chemotherapeutic or Targeted Agents

In drug combination studies where IKKβ inhibition is paired with chemotherapeutic agents (vincristine, doxorubicin, bortezomib) or targeted therapies (BET inhibitors, BCL-2 inhibitors, kinase inhibitors), IKK2-IN-4 offers a potent IKK2 blockade at low nanomolar concentrations, minimizing compound-compound interactions and vehicle artifacts . The compound's established use in evaluating NF-κB-mediated survival and apoptosis resistance mechanisms [2] supports its application in combination screens across hematologic malignancies and solid tumors where NF-κB activation contributes to therapeutic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IKK2-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.